molecular formula C24H23N3O2 B2393627 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 955319-10-5

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2393627
CAS No.: 955319-10-5
M. Wt: 385.467
InChI Key: QGKOHIXKOGOTFL-UHFFFAOYSA-N
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Description

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms.

Scientific Research Applications

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A methyl-substituted derivative of benzimidazole.

    Phenoxybenzimidazole: A phenoxy-substituted derivative of benzimidazole.

Uniqueness

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with the phenoxy and acetamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOHIXKOGOTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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